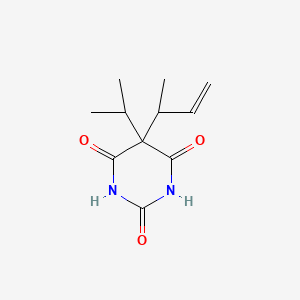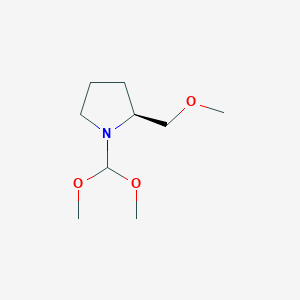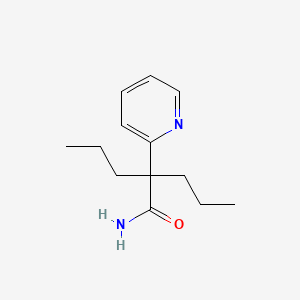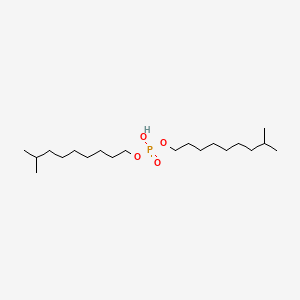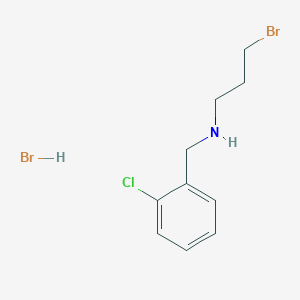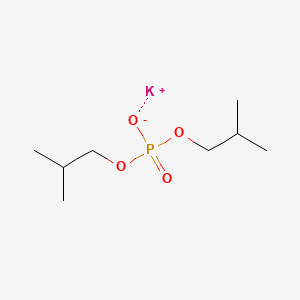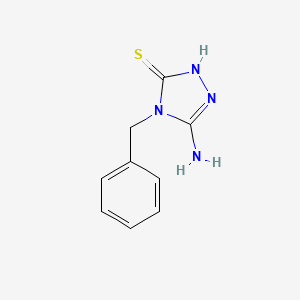
Pentachloroethyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroethyl trichloroacetate is a chemical compound characterized by its high chlorine content. It is a derivative of trichloroacetic acid, where the ethyl group is substituted with five chlorine atoms. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachloroethyl trichloroacetate can be synthesized through the chlorination of trichloroacetic acid in the presence of a suitable catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as red phosphorus. The reaction conditions include elevated temperatures and controlled addition of chlorine to ensure complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the resulting product. The crude product is then purified through crystallization and distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachloroethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
Pentachloroethyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: The compound is utilized in studies involving protein precipitation and nucleic acid extraction.
Medicine: It has applications in the development of pharmaceuticals and as a chemical peel in dermatology.
Industry: this compound is used in the production of herbicides and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which pentachloroethyl trichloroacetate exerts its effects involves its strong acidic nature and ability to interact with biological macromolecules. It can denature proteins and precipitate nucleic acids by disrupting hydrogen bonds and ionic interactions. The compound’s high chlorine content also makes it effective in oxidative and substitution reactions, where it can act as a source of chlorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A related compound with three chlorine atoms on the acetic acid molecule.
Dichloroacetic acid: Contains two chlorine atoms and is less acidic compared to trichloroacetic acid.
Chloroacetic acid: Has a single chlorine atom and is used in various chemical syntheses.
Uniqueness
Pentachloroethyl trichloroacetate is unique due to its high chlorine content, which imparts strong acidic properties and makes it highly reactive in chemical reactions. This distinguishes it from other chlorinated acetic acids, which have fewer chlorine atoms and different reactivity profiles.
Propriétés
Numéro CAS |
65785-42-4 |
|---|---|
Formule moléculaire |
C4Cl8O2 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
1,1,2,2,2-pentachloroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl8O2/c5-2(6,7)1(13)14-4(11,12)3(8,9)10 |
Clé InChI |
DFJZJLDJHWMDGO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


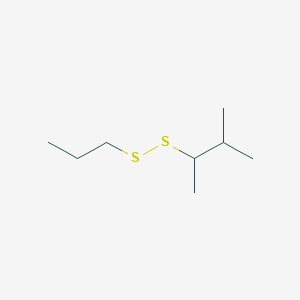
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)

